1,1'-(Phenylphosphoryl)di(propan-2-one)
Description
1,1'-(Phenylphosphoryl)di(propan-2-one) is an organophosphorus compound featuring two propan-2-one (acetone) moieties linked via a phenylphosphoryl (C₆H₅P(O)-) group. The phenylphosphoryl group enhances metal ion selectivity due to its strong electron-withdrawing character, while the ketone groups provide coordination sites for cations.
Properties
CAS No. |
37506-13-1 |
|---|---|
Molecular Formula |
C12H15O3P |
Molecular Weight |
238.22 g/mol |
IUPAC Name |
1-[2-oxopropyl(phenyl)phosphoryl]propan-2-one |
InChI |
InChI=1S/C12H15O3P/c1-10(13)8-16(15,9-11(2)14)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |
InChI Key |
CXWZJWQGWUJAFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CP(=O)(CC(=O)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Phenylphosphoryl)di(propan-2-one) can be achieved through several methods. One common approach involves the reaction of phenylphosphonic dichloride with acetone in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
On an industrial scale, the production of 1,1’-(Phenylphosphoryl)di(propan-2-one) may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Phenylphosphoryl)di(propan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
1,1’-(Phenylphosphoryl)di(propan-2-one) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(Phenylphosphoryl)di(propan-2-one) involves its interaction with specific molecular targets. The phosphoryl group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Comparison Table
Propan-2-one Derivatives with Aromatic Substituents
and highlight simpler propan-2-one analogs:
Phomonol (1-(3,4-dihydroxy-6-propyltetrahydro-2H-pyran-2-yl)propan-2-one) Structural Differences: A cyclic ether (tetrahydropyran) with hydroxyl and propyl groups replaces the phosphoryl linker. Spectroscopic Data: IR peaks at 1738 cm⁻¹ (ester C=O) and 3354 cm⁻¹ (OH), distinct from phosphoryl-associated P=O stretches (~1250 cm⁻¹) . Reactivity: Hydroxyl groups enable hydrogen bonding, influencing solubility in polar solvents like methanol .
1-Phenyl-1-propanone and 1-Phenyl-2-propanone () Physical Properties: Melting points (-167.2°C and -151.9°C, respectively) suggest lower thermal stability compared to phosphorylated derivatives, which likely exhibit higher melting points due to stronger intermolecular forces .
Phosphorus-Containing Heterocycles
describes fluorinated propanediamine-phosphorus compounds:
- N¹,N¹-Dimethyl-1,3-propanediamine complexes with phosphinic/phosphonooxy groups Functional Impact: Fluorinated chains impart hydrophobicity, while phosphonooxy groups enable anion exchange. These properties contrast with 1,1'-(Phenylphosphoryl)di(propan-2-one), which is more suited for cation sensing .
Key Research Findings
- Sensor Performance : Diphenylphosphoryl analogs () demonstrate superior selectivity for Ca²⁺ over Na⁺ (log K selectivity > -3.5), attributed to the phosphoryl group’s electron-withdrawing effects and ketone coordination .
- Spectroscopic Signatures: Phosphorylated compounds exhibit distinct ³¹P NMR shifts (~20–30 ppm) and IR P=O stretches (~1250 cm⁻¹), differentiating them from non-phosphorylated ketones .
- Thermodynamic Stability: Phenylphosphoryl-linked compounds likely exhibit higher thermal stability than simple phenylpropanones (), though direct data are needed for confirmation.
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